molecular formula C14H24N2O2 B1302330 tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 207691-65-4

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1302330
Key on ui cas rn: 207691-65-4
M. Wt: 252.35 g/mol
InChI Key: ULPQSKBVAPQQTP-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

A mixture of Boc-4-piperidone (5.5 g, 27.6 mmol), pyrrolidine (2.42 ml, 29 mmol) and PTSA (30 mg) in cyclohexane (30 mL) is refluxed overnight with a Dean-Stark trap to remove water. The mixture is cooled to rt and the solvent is removed in vacuo and the thick oil obtained is used in the next step without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.CC1C=CC(S(O)(=O)=O)=CC=1>C1CCCCC1>[N:15]1([C:11]2[CH2:10][CH2:9][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:13][CH:12]=2)[CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
2.42 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
30 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight with a Dean-Stark trap
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the thick oil obtained
CUSTOM
Type
CUSTOM
Details
is used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C=1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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